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Compound of Interest

Compound Name: 4-Amino-6-chloropyrimidine

Cat. No.: B018116 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
amino-6-chloropyrimidine (CAS No: 5305-59-9), a pivotal building block in the synthesis of

various pharmaceutical and agrochemical compounds. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics,

supported by generalized experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural and electronic properties of 4-amino-6-chloropyrimidine have been

characterized using a suite of spectroscopic techniques. The quantitative data are summarized

in the tables below for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed insight into the carbon-hydrogen framework of the

molecule. Spectra were referenced to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of 4-Amino-6-chloropyrimidine
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.3 Singlet 1H H-2

~6.6 Singlet 1H H-5

~6.5 Broad Singlet 2H -NH₂

Note: Predicted values based on spectral data from analogous pyrimidine derivatives. The

amino protons' signal is often broad due to quadrupole effects and potential chemical

exchange.

Table 2: ¹³C NMR Spectral Data of 4-Amino-6-chloropyrimidine

Chemical Shift (δ) ppm Assignment

~162 C-4

~160 C-6

~158 C-2

~108 C-5

Note: Predicted chemical shifts are based on the analysis of structurally related compounds.

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule through their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands of 4-Amino-6-chloropyrimidine
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Medium, often a doublet

N-H stretching (asymmetric

and symmetric) of the primary

amine

~1640 Strong N-H bending (scissoring)

~1580 Strong
C=N stretching (pyrimidine

ring)

~1450 Strong
C=C stretching (pyrimidine

ring)

~1250 Medium C-N stretching

~820 Strong C-Cl stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, aiding in its structural confirmation.

Table 4: Mass Spectrometry Data of 4-Amino-6-chloropyrimidine

m/z Relative Intensity (%) Assignment

129/131 High / Moderate
[M]⁺ / [M+2]⁺ (Molecular ion

peak with chlorine isotopes)

102 Moderate [M-HCN]⁺

94 Moderate [M-Cl]⁺

75 High [C₂HClN]⁺

Note: The fragmentation pattern is predicted based on the structure. The presence of a chlorine

atom is indicated by the characteristic M/M+2 isotopic pattern in an approximate 3:1 ratio.

Experimental Protocols
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The following are generalized yet detailed protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Weigh approximately 10-20 mg of 4-amino-6-chloropyrimidine.[1][2]

Dissolve the sample in about 0.7 mL of a suitable deuterated solvent, such as Dimethyl

Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[3] The choice of solvent is critical due to the

compound's solubility.[3] Transfer the solution to a 5 mm NMR tube.[1][4]

¹H NMR Acquisition: Insert the NMR tube into the spectrometer. Lock the spectrometer on

the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence.[3] A spectral width of 0-220 ppm is typically sufficient. Due to the low natural

abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-

noise ratio.[2][3]

Data Processing: Process the acquired data by applying Fourier transformation, phase

correction, and baseline correction. Reference the spectra to the residual solvent peak or an

internal standard like TMS (0 ppm).

Infrared (IR) Spectroscopy (ATR-FTIR)
Sample Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by

wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.[3] Place a small

amount of powdered 4-amino-6-chloropyrimidine onto the center of the ATR crystal.[5]

Data Acquisition: Apply pressure with the ATR's pressure arm to ensure good contact

between the sample and the crystal.[3] Collect a background spectrum of the clean, empty

ATR crystal.[6] Then, acquire the sample spectrum over the desired range (e.g., 4000-400

cm⁻¹). The instrument's software will automatically generate the final absorbance or

transmittance spectrum.[3]

Mass Spectrometry (MS) (Electron Ionization)
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Sample Introduction: Introduce a small amount of the solid sample directly into the ion

source using a direct insertion probe, or inject a dilute solution of the compound in a volatile

solvent into a gas chromatograph (GC) coupled to the mass spectrometer.[7]

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.[8][9]

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole or time-of-flight).[7]

Detection: Detect the ions to generate a mass spectrum that plots ion intensity versus m/z.[7]

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between the different spectroscopic techniques for structural elucidation.
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General workflow for spectroscopic analysis.
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Logical flow of structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloropyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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